molecular formula C12H17N3O2 B13631698 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid

3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid

Cat. No.: B13631698
M. Wt: 235.28 g/mol
InChI Key: GQRVHVBGLSELBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids This compound features a unique structure combining an amino group, a methylpiperidinyl group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity levels required for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and application areas where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-amino-2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-8-3-2-6-15(7-8)11-10(13)9(12(16)17)4-5-14-11/h4-5,8H,2-3,6-7,13H2,1H3,(H,16,17)

InChI Key

GQRVHVBGLSELBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=CC(=C2N)C(=O)O

Origin of Product

United States

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